molecular formula C44H78O19 B14376454 Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid CAS No. 89911-11-5

Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid

Cat. No.: B14376454
CAS No.: 89911-11-5
M. Wt: 911.1 g/mol
InChI Key: YGIZEVOUDCNGKV-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants include 1,3-benzenedicarboxylic acid, dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, and nonanedioic acid. These reactants undergo esterification in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the reactants are mixed and heated to initiate the esterification process. The reaction mixture is then subjected to polycondensation, where the polymer chains are formed. The process is carefully monitored to ensure the desired molecular weight and structural properties of the polymer.

Chemical Reactions Analysis

Types of Reactions

This polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.

    Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties, making them suitable for advanced applications.

Scientific Research Applications

This polymer has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its unique structural properties.

    Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical and thermal properties. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the polymer’s stability and performance.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene terephthalate: A widely used polymer with similar ester linkages.

    Polybutylene terephthalate: Another polymer with comparable structural properties.

    Polycarbonate: Known for its high impact resistance and transparency.

Uniqueness

The uniqueness of 1,3-benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid lies in its complex structure, which imparts superior mechanical and thermal properties compared to similar polymers. Its ability to undergo various chemical modifications further enhances its versatility and applicability in advanced materials science.

Properties

CAS No.

89911-11-5

Molecular Formula

C44H78O19

Molecular Weight

911.1 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid

InChI

InChI=1S/C10H16O4.C9H16O4.C8H6O4.C6H14O3.C6H14O2.C5H12O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-8H,3-6H2,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3

InChI Key

YGIZEVOUDCNGKV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC(C)(CO)CO.COC(=O)C1CCC(CC1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCCO)CCO

Related CAS

89911-11-5

Origin of Product

United States

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